4-(Benzyloxy)-2-hydroxybenzaldehyde

Description

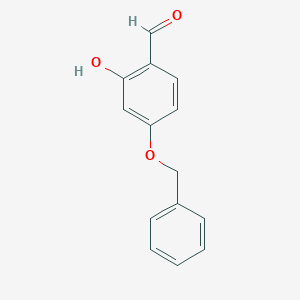

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLKEDBYDOCGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340061 | |

| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52085-14-0 | |

| Record name | 2-Hydroxy-4-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-2-hydroxybenzaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-2-hydroxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. Its chemical structure, featuring a benzaldehyde core with hydroxyl and benzyloxy substitutions, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Benzyloxy)-2-hydroxybenzaldehyde, with a focus on its role in the development of anticancer and anti-inflammatory agents. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are also presented.

Chemical Structure and Properties

4-(Benzyloxy)-2-hydroxybenzaldehyde, also known as 4-(phenylmethoxy)-2-hydroxybenzaldehyde, is a solid organic compound. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 228.24 g/mol | [1][2][3][4][5][6] |

| CAS Number | 52085-14-0 | [1][2][3][4][5][6] |

| Melting Point | 75-82 °C | [5] |

| Appearance | White to cream or pale brown solid/powder | [5] |

| IUPAC Name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | [2][5] |

| Synonyms | 2-Hydroxy-4-(phenylmethoxy)benzaldehyde, 4-(Benzyloxy)salicylaldehyde | |

| Solubility | Soluble in organic solvents such as acetone and dichloromethane. | [1] |

Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde

The most common and efficient method for the synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde is the Williamson ether synthesis. This method involves the selective benzylation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde.

Experimental Protocol: Williamson Ether Synthesis[1][7]

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Acetone or Acetonitrile

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent) in acetone or acetonitrile.

-

Add potassium carbonate (1.0 to 2.2 equivalents).

-

Stir the mixture at room temperature.

-

Slowly add benzyl bromide (1.0 to 1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 3 days or heat to reflux and stir continuously until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain 4-(Benzyloxy)-2-hydroxybenzaldehyde as a solid.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.7-10.0 ppm.- Phenolic hydroxyl proton (OH) singlet, chemical shift can vary.- Aromatic protons of the benzaldehyde ring showing characteristic splitting patterns.- Aromatic protons of the benzyl group multiplet around δ 7.3-7.5 ppm.- Methylene protons (OCH₂) singlet around δ 5.1 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190 ppm.- Aromatic carbons in the range of δ 100-165 ppm.- Methylene carbon (OCH₂) signal around δ 70 ppm. |

| FT-IR (cm⁻¹) | - O-H stretching of the phenolic hydroxyl group (broad band around 3200-3400 cm⁻¹).- C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).- C=O stretching of the aldehyde (around 1650-1680 cm⁻¹).- C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).- C-O stretching of the ether linkage (around 1200-1300 cm⁻¹). |

Applications in Drug Development

4-(Benzyloxy)-2-hydroxybenzaldehyde is a key precursor for the synthesis of various heterocyclic compounds, particularly chalcones, which are known to possess a wide range of biological activities.

Anticancer Activity

Derivatives of 4-(benzyloxy)-2-hydroxybenzaldehyde, especially chalcones, have shown significant potential as anticancer agents.[7] These compounds have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[8]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[8][9] Studies on related benzyloxybenzaldehyde derivatives have shown that they can arrest the cell cycle at the G2/M phase.[8]

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10][11][12][13] The structure of 4-(benzyloxy)-2-hydroxybenzaldehyde suggests it may also exhibit such activities. The precursor, 4-hydroxybenzaldehyde, has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[14][15]

Mechanism of Action: The anti-inflammatory mechanism likely involves the inhibition of pro-inflammatory enzymes like COX-2 and 5-LOX, which are responsible for the production of prostaglandins and leukotrienes, respectively. This dual inhibition is a desirable trait for anti-inflammatory drugs.[13]

Experimental Protocols for Biological Evaluation

Cell Viability (MTT) Assay[17][18][19][20][21][22]

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

96-well plates

-

4-(Benzyloxy)-2-hydroxybenzaldehyde or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry[23][24][25][26][27]

This protocol is used to determine if the compound induces cell cycle arrest.

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is used to generate histograms that show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Caspase-3 Activity Assay[28][29][30][31][32]

This assay measures the activity of caspase-3, a key marker of apoptosis.

Materials:

-

Cancer cells treated with the test compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Lyse the treated and control cells to release cellular proteins.

-

Incubate the cell lysates with the caspase-3 substrate in an assay buffer.

-

Measure the absorbance or fluorescence generated from the cleavage of the substrate by active caspase-3.

-

The increase in signal in treated cells compared to control cells indicates the activation of caspase-3 and induction of apoptosis.

Conclusion

4-(Benzyloxy)-2-hydroxybenzaldehyde is a synthetically accessible and versatile chemical intermediate. Its utility as a precursor for compounds with significant anticancer and anti-inflammatory potential makes it a molecule of great interest to researchers in medicinal chemistry and drug development. The ability of its derivatives to induce apoptosis and cell cycle arrest in cancer cells, as well as to potentially inhibit key inflammatory enzymes, highlights the therapeutic promise of this chemical scaffold. Further investigation and derivatization of 4-(benzyloxy)-2-hydroxybenzaldehyde could lead to the discovery of novel and potent therapeutic agents.

References

- 1. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 2. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-(Benzyloxy)-2-hydroxybenzaldehyde | 52085-14-0 | CCA08514 [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Inhibition of Lipoxygenase by Phenolic Compounds [jstage.jst.go.jp]

- 12. mdpi.com [mdpi.com]

- 13. rootspress.org [rootspress.org]

- 14. researchgate.net [researchgate.net]

- 15. biomolther.org [biomolther.org]

An In-depth Technical Guide to 4-(Benzyloxy)-2-hydroxybenzaldehyde (CAS 52085-14-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-hydroxybenzaldehyde is an aromatic organic compound that holds significant interest in the fields of medicinal chemistry and drug discovery.[1] Its structure, featuring a benzaldehyde core with benzyloxy and hydroxyl substitutions, makes it a versatile synthetic intermediate and a scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential biological activities of 4-(Benzyloxy)-2-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The compound is noted as a building block for protein degraders and as an intermediate in the synthesis of compounds with potential anti-HIV activity.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Benzyloxy)-2-hydroxybenzaldehyde is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Source |

| CAS Number | 52085-14-0 | [2][3] |

| Molecular Formula | C₁₄H₁₂O₃ | [2] |

| Molecular Weight | 228.24 g/mol | [2] |

| Melting Point | 78-80 °C | [4] |

| Boiling Point | 165-175 °C at 1 Torr | [4] |

| Appearance | White solid | [3] |

| Solubility | Generally higher in organic solvents than in water. | [1] |

| InChI Key | AMLKEDBYDOCGEG-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde typically involves the selective benzylation of one of the hydroxyl groups of 2,4-dihydroxybenzaldehyde. Below are two detailed experimental protocols for its preparation.

Synthesis Protocol 1: Using Potassium Carbonate in Acetone

This method employs potassium carbonate as the base and acetone as the solvent.

Workflow Diagram:

Caption: Workflow for the synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde using potassium carbonate.

Experimental Details:

-

Dissolve 13.8 g (0.1 mol) of 2,4-dihydroxybenzaldehyde in 150 ml of acetone.[5]

-

Add 17.1 g (0.1 mol) of benzyl bromide and 13.8 g (0.1 mol) of potassium carbonate to the solution.[5]

-

Stir the mixture at room temperature for 3 days.[5]

-

After the reaction is complete, filter the mixture to remove solid residues.[5]

-

Remove the solvent from the filtrate under reduced pressure (in vacuo).[5]

-

Purify the resulting crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain the final product.[5]

Synthesis Protocol 2: Using Sodium Bicarbonate in Acetonitrile

This alternative method utilizes sodium bicarbonate as a milder base and acetonitrile as the solvent.

Workflow Diagram:

Caption: Workflow for the synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde using sodium bicarbonate.

Experimental Details:

-

Dissolve 3.0 g of 2,4-dihydroxybenzaldehyde in 220 mL of acetonitrile.[3]

-

Add sodium bicarbonate and stir the mixture at room temperature for 45 minutes.[3]

-

Slowly add benzyl bromide to the reaction mixture.[3]

-

Heat the reaction mixture to reflux and continue stirring.[3]

-

Upon completion of the reaction, quench it with 100 mL of deionized water.[3]

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).[3]

-

Combine the organic phases and wash with saturated saline (2 x 15 mL).[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a white solid.[3]

Spectral Data

The structural confirmation of 4-(Benzyloxy)-2-hydroxybenzaldehyde is supported by various spectroscopic techniques.

| Technique | Data Source | Key Information |

| Mass Spectrometry (GC-MS) | SpectraBase | Molecular Ion Peak (m/z): 228.078644 |

| Infrared Spectroscopy (ATR-IR) | PubChem | Data available from Bruker Tensor 27 FT-IR. |

| ¹H NMR Spectroscopy | Data for the related compound 4-benzyloxybenzaldehyde is available and can serve as a reference. | |

| ¹³C NMR Spectroscopy | Data for the related compound 4-hydroxybenzaldehyde is available for comparison of the benzaldehyde core signals. |

Biological Activities and Potential Applications

4-(Benzyloxy)-2-hydroxybenzaldehyde and its derivatives have shown promise in several areas of drug discovery, including oncology and neurodegenerative diseases.

Aldehyde Dehydrogenase (ALDH) Inhibition

Derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.

Logical Relationship Diagram:

Caption: Logical flow of ALDH1A3 inhibition by benzyloxybenzaldehyde derivatives for cancer therapy.

Neuroprotective Effects and Inhibition of Amyloid-Beta Aggregation

The core structure of this compound is related to other benzaldehydes that have demonstrated neuroprotective properties. A key mechanism in neurodegenerative diseases like Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides. The inhibition of this process is a major therapeutic strategy.

Potential Signaling Pathway Involvement:

Benzaldehyde derivatives have been shown to modulate signaling pathways involved in inflammation and cellular stress, such as the MAPK signaling pathway.

Caption: Potential modulation of the MAPK signaling pathway by benzaldehyde derivatives to reduce inflammation.

Experimental Protocol for Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol is a general method for assessing the inhibition of amyloid-beta aggregation and can be adapted for testing 4-(Benzyloxy)-2-hydroxybenzaldehyde.

Experimental Workflow:

Caption: Workflow for the Thioflavin T (ThT) assay to measure amyloid-beta aggregation inhibition.

Experimental Details:

-

Prepare a stock solution of synthetic Aβ42 peptide and ensure it is monomeric.

-

Prepare stock solutions of 4-(Benzyloxy)-2-hydroxybenzaldehyde in DMSO at various concentrations. A known inhibitor, such as tannic acid, should be used as a positive control.

-

In a microplate, incubate 20 µM of synthetic Aβ42 with varying concentrations of the test compound (e.g., 10, 25, 50 µM) or DMSO as a negative control.

-

Incubate the plate with shaking at 37°C for a set period (e.g., 2.5 hours) to allow for fibril formation.[6]

-

After incubation, add Thioflavin T to each well.

-

Measure the fluorescence at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 483 nm.[6]

-

Normalize the fluorescence readings to the DMSO-only control and calculate the percentage of inhibition. The IC₅₀ value can be determined from a dose-response curve.

Safety and Handling

4-(Benzyloxy)-2-hydroxybenzaldehyde is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. It is also noted to be moisture and air-sensitive.

Conclusion

4-(Benzyloxy)-2-hydroxybenzaldehyde is a valuable chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and versatile structure provide a foundation for the creation of diverse chemical libraries. The preliminary indications of its role as an ALDH inhibitor and the neuroprotective potential of the broader benzaldehyde class highlight promising avenues for future research. This guide provides a foundational resource for scientists and researchers to further explore the therapeutic applications of this compound and its derivatives.

References

- 1. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 2. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]

- 4. 52085-14-0 CAS MSDS (4-BENZYLOXY-2-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 6. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydroxy-4-(phenylmethoxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth exploration of 2-Hydroxy-4-(phenylmethoxy)benzaldehyde, a key bifunctional organic compound. The document elucidates its formal nomenclature, structural features, and critical physicochemical properties. A primary focus is placed on a detailed, field-proven protocol for its regioselective synthesis from 2,4-dihydroxybenzaldehyde, including the mechanistic rationale behind the procedural choices. Furthermore, the guide presents a comprehensive analysis of the expected spectroscopic signatures (NMR, IR) for structural verification. Finally, it surveys the compound's significant role as a versatile intermediate and scaffold in medicinal chemistry and drug discovery, highlighting its utility in the synthesis of diverse, biologically active heterocyclic compounds, Schiff bases, and chalcones. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and theoretical understanding of this valuable chemical entity.

Nomenclature and Physicochemical Properties

The foundation of utilizing any chemical compound in a research or development setting is a precise understanding of its identity and fundamental properties. This section establishes the formal nomenclature and summarizes the key physicochemical data for the target molecule.

IUPAC Name and Synonyms

The formal name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2-Hydroxy-4-(phenylmethoxy)benzaldehyde .

Due to its structural features, it is also commonly known by several synonyms in commercial and academic literature:

-

4-Benzyloxy-2-hydroxybenzaldehyde

-

4-(Phenylmethoxy)-2-hydroxybenzaldehyde

Molecular Structure

The structure consists of a benzaldehyde core with a hydroxyl group at position 2 and a benzyloxy group (a benzyl group linked via an ether bond) at position 4. The intramolecular hydrogen bond between the C2-hydroxyl group and the C1-aldehyde's carbonyl oxygen is a key feature influencing its chemical reactivity and physical properties.

Caption: Molecular structure of 2-Hydroxy-4-(phenylmethoxy)benzaldehyde.

Physicochemical Data

A summary of essential computed properties is crucial for experimental design, including solvent selection, reaction monitoring, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 228.25 g/mol | - |

| Appearance | Off-white to pale yellow crystalline solid (typical) | - |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 4 | - |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| CAS Number | 6339-55-5 | - |

Synthesis and Purification

The synthesis of 2-Hydroxy-4-(phenylmethoxy)benzaldehyde is most effectively achieved through the regioselective benzylation of 2,4-dihydroxybenzaldehyde. The primary challenge is to selectively functionalize the C4-hydroxyl group, which is more acidic and sterically accessible than the C2-hydroxyl group that is involved in intramolecular hydrogen bonding.

Mechanistic Rationale and Experimental Choices

The protocol described is a variation of the Williamson ether synthesis. The choice of reagents is critical for achieving high regioselectivity and yield.

-

Starting Material: 2,4-dihydroxybenzaldehyde serves as the inexpensive and readily available precursor.

-

Base: A mild base such as sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) is employed.[2] These bases are strong enough to deprotonate the more acidic C4-phenolic proton but not the C2-phenolic proton, which is stabilized by hydrogen bonding to the adjacent aldehyde. This differential acidity is the cornerstone of the reaction's selectivity.

-

Catalyst: Potassium iodide (KI) is often used as a catalyst with benzyl chloride. Through the Finkelstein reaction, KI converts a small amount of benzyl chloride to the more reactive benzyl iodide in situ, accelerating the rate of the Sₙ2 reaction.

-

Solvent: A polar aprotic solvent like acetonitrile (ACN) is ideal.[2] It effectively dissolves the reagents and the intermediate phenoxide salt without participating in the reaction (i.e., it does not solvate the nucleophile as strongly as protic solvents would), thus promoting a faster reaction rate.

Caption: Workflow for the regioselective synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a definitive purification step.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (10.0 g, 72.4 mmol), sodium bicarbonate (7.3 g, 86.9 mmol, 1.2 eq), and potassium iodide (1.2 g, 7.2 mmol, 0.1 eq).

-

Solvent Addition: Add 100 mL of acetonitrile to the flask. Stir the suspension to ensure all solids are well-dispersed.

-

Reagent Addition: Add benzyl chloride (9.16 g, 72.4 mmol, 1.0 eq) to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material (2,4-dihydroxybenzaldehyde) and the appearance of a new, less polar spot indicates reaction completion.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate in vacuo to obtain a crude solid or oil.

-

Extraction: Dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[2]

-

Purification: Recrystallize the crude solid from a mixture of t-butyl methyl ether and hexane or a similar solvent system to afford the pure 2-Hydroxy-4-(phenylmethoxy)benzaldehyde as a crystalline solid.[2]

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following tables outline the expected spectroscopic data based on its functional groups and data from close structural analogs.[3][4][5]

¹H and ¹³C NMR Spectroscopy

The expected chemical shifts (δ) in ppm relative to TMS in a CDCl₃ solvent are detailed below.

| ¹H NMR (Proton) | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet | 1H | Deshielded by anisotropic and inductive effects of the carbonyl group.[4] |

| Phenolic (-OH) | 11.0 - 11.4 | Singlet (broad) | 1H | Highly deshielded due to strong intramolecular H-bonding with the aldehyde.[4] |

| H-6 (aromatic) | 7.3 - 7.5 | Doublet | 1H | ortho to the electron-withdrawing aldehyde group. |

| Benzyl (-CH₂-) | 5.0 - 5.2 | Singlet | 2H | Protons on the carbon adjacent to the ether oxygen and phenyl ring. |

| Benzyl Ring (Ar-H) | 7.2 - 7.4 | Multiplet | 5H | Standard aromatic region for a monosubstituted benzene ring. |

| H-5 (aromatic) | 6.5 - 6.7 | Doublet of doublets | 1H | ortho to benzyloxy, meta to aldehyde. |

| H-3 (aromatic) | 6.4 - 6.6 | Doublet | 1H | ortho to hydroxyl, meta to aldehyde. |

| ¹³C NMR (Carbon) | Expected δ (ppm) | Rationale |

| Aldehyde (C=O) | 190 - 195 | Typical for aromatic aldehydes. |

| C4 (C-O-CH₂) | 163 - 166 | Aromatic carbon attached to an ether oxygen. |

| C2 (C-OH) | 160 - 162 | Aromatic carbon attached to a hydroxyl group. |

| C1 (C-CHO) | 113 - 116 | Quaternary carbon attached to the aldehyde. |

| C6 (CH) | 132 - 135 | Aromatic methine carbon. |

| C5 (CH) | 108 - 110 | Aromatic methine carbon. |

| C3 (CH) | 101 - 104 | Aromatic methine carbon. |

| Benzyl (-CH₂-) | 70 - 72 | Aliphatic carbon of the benzyloxy group. |

| Benzyl Ring (Ar-C) | 127 - 137 | Carbons of the benzyl phenyl ring. |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |

| Phenolic O-H Stretch | 3100 - 3300 | Broad | Intramolecular hydrogen bonding weakens the O-H bond, shifting it to a lower frequency.[4] |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp | Standard C-H stretching in aromatic systems. |

| Aldehydic C-H Stretch | 2820-2880 & 2720-2780 | Two weak bands (Fermi resonance) | Characteristic of the C-H bond in an aldehyde.[4] |

| Aldehydic C=O Stretch | 1650 - 1670 | Strong, Sharp | Conjugation with the aromatic ring and H-bonding lowers the frequency from a typical ~1715 cm⁻¹.[4] |

| Aromatic C=C Stretch | 1580 - 1600 & 1450-1500 | Medium to Strong | Skeletal vibrations of the aromatic rings.[4] |

| C-O Ether Stretch | 1250 - 1280 | Strong | Asymmetric C-O-C stretching of the aryl-alkyl ether. |

Applications in Drug Discovery and Medicinal Chemistry

2-Hydroxy-4-(phenylmethoxy)benzaldehyde is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a highly versatile scaffold and chemical intermediate for constructing more complex molecules with therapeutic potential.[6] Its bifunctional nature—a reactive aldehyde and a nucleophilic (or protectable) phenol—is the key to its utility.

Caption: Synthetic utility of the title compound in medicinal chemistry.

Synthesis of Schiff Bases

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most common transformations for this class of molecules. The resulting C=N bond is critical for the biological activity of many derivatives, which have shown promising anticancer, antimicrobial, and antioxidant properties.[7][8]

Synthesis of Chalcones

While the title compound is a benzaldehyde, its structural motif is used in the synthesis of chalcones. In a Claisen-Schmidt condensation, a substituted benzaldehyde reacts with an acetophenone in the presence of a base.[9] Chalcones are precursors to flavonoids and are well-known for a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects (e.g., lipoxygenase inhibition).[9] The 2-hydroxy-4-benzyloxy substitution pattern provides a scaffold that can be further modified to optimize these activities.

Precursor to Heterocyclic Compounds

The compound is an excellent starting material for building complex heterocyclic systems that are prevalent in approved pharmaceuticals.[6] The aldehyde and adjacent hydroxyl group can participate in cyclocondensation reactions with various binucleophiles to form fused ring systems. The benzyloxy group at the C4 position can be retained for its steric or electronic influence or deprotected (via catalytic hydrogenation) to reveal a free hydroxyl group for further functionalization. This dual utility makes it a strategic intermediate in multi-step synthetic campaigns aimed at novel drug candidates.[6]

Conclusion

2-Hydroxy-4-(phenylmethoxy)benzaldehyde is a compound of significant strategic importance in the field of organic synthesis and drug discovery. Its straightforward, high-yield regioselective synthesis makes it an accessible building block. The compound's true value is realized in its application as a versatile chemical intermediate, providing a robust scaffold for the generation of diverse libraries of Schiff bases, chalcones, and complex heterocyclic molecules. The well-defined spectroscopic handles allow for unambiguous characterization, ensuring reliability in complex synthetic pathways. For researchers and drug development professionals, a thorough understanding of its synthesis and reactivity is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

- 1. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 3. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 4-(Benzyloxy)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-(Benzyloxy)salicylaldehyde, a key intermediate in the synthesis of various organic compounds. The information presented herein is intended to support research and development activities by providing accurately cited data and standardized experimental methodologies.

Core Physical Properties of 4-(Benzyloxy)salicylaldehyde

4-(Benzyloxy)salicylaldehyde, also known as 2-hydroxy-4-(phenylmethoxy)benzaldehyde, is a derivative of salicylaldehyde featuring a benzyloxy substituent.[1][2] Its physical characteristics are fundamental to its handling, application in synthesis, and purification processes.

Quantitative Physical Data

The key physical properties of 4-(Benzyloxy)salicylaldehyde are summarized in the table below for quick reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | [1][3][4] |

| Molecular Weight | 228.24 g/mol | [1][3][4] |

| Melting Point | 75.0 - 82.0 °C | [5] |

| Boiling Point | 390.9 °C | [3] |

| Appearance | White to cream to yellow to pale brown powder or lumps | [5] |

Detailed Physical Characteristics

Molecular Formula and Weight

The empirical formula of 4-(Benzyloxy)salicylaldehyde is C₁₄H₁₂O₃.[1][3][4] This corresponds to a molecular weight of 228.24 g/mol .[1][3][4]

Melting Point

The melting point of 4-(Benzyloxy)salicylaldehyde is reported to be in the range of 75.0 to 82.0 °C.[5] Another source indicates a melting point of 78-80°C.[6][7] The melting point range can be indicative of the purity of the compound.

Boiling Point

The predicted boiling point of 4-(Benzyloxy)salicylaldehyde is 390.9 °C at standard pressure.[3]

Appearance

Physically, 4-(Benzyloxy)salicylaldehyde presents as a solid, with its color ranging from white to cream, yellow, or pale brown, and it can be found in the form of a powder or as lumps.[5]

Solubility

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the key experiments used to determine the physical properties of solid organic compounds like 4-(Benzyloxy)salicylaldehyde.

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range is reported as the melting point.

Boiling Point Determination (for high-boiling solids)

For solids with a high boiling point, the determination is typically carried out under reduced pressure to avoid decomposition of the compound. The observed boiling point is then corrected to standard pressure.

Methodology:

-

Apparatus: A distillation apparatus suitable for vacuum distillation is assembled.

-

Sample Introduction: A small sample of the compound is placed in the distillation flask.

-

Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The sample is heated gently using a heating mantle.

-

Temperature and Pressure Recording: The temperature at which the liquid boils and its vapor condenses, along with the corresponding pressure, are recorded.

-

Correction: The boiling point at standard pressure can be estimated from the observed boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.

Solubility Assessment

A qualitative assessment of solubility in various solvents is a common preliminary step in characterization.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane) is selected.

-

Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature (usually room temperature). The degree of dissolution is observed and categorized (e.g., soluble, sparingly soluble, insoluble). A common threshold for "soluble" is the dissolution of more than 30 mg of solute per mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of a solid organic compound.

Caption: Workflow for Physical Characterization.

References

- 1. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Benzyloxy)-2-hydroxybenzaldehyde | 52085-14-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 4-(Benzyloxy)-2-hydroxybenzaldehyde | 52085-14-0 | CCA08514 [biosynth.com]

- 4. 4-(Benzyloxy)-2-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | CAS: 52085-14-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. chembk.com [chembk.com]

Technical Guide: Molecular Weight of 4-(Benzyloxy)-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight determination for the chemical compound 4-(Benzyloxy)-2-hydroxybenzaldehyde. The information herein is based on established chemical principles and standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Compound Identification

The first step in determining the molecular weight is to ascertain the precise molecular formula of the compound.

This formula indicates that each molecule of the compound is composed of 14 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.

Data Presentation: Atomic Composition and Standard Weights

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights, as provided by IUPAC, are used for this calculation.[5] These weights represent a weighted average of the masses of an element's naturally occurring isotopes.

Table 1: Atomic Composition and Standard Atomic Weights

| Element | Symbol | Atom Count in Formula | Standard Atomic Weight ( g/mol ) |

|---|---|---|---|

| Carbon | C | 14 | [12.0096, 12.0116] |

| Hydrogen | H | 12 | [1.00784, 1.00811] |

| Oxygen | O | 3 | [15.99903, 15.99977] |

For practical calculations, a conventional, abridged value is often used.

Calculation of Molecular Weight

Using the abridged atomic weights for carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ), the molecular weight is calculated as follows.

Table 2: Molecular Weight Calculation

| Element | Atom Count | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

|---|---|---|---|

| Carbon | 14 | 12.011 | 168.154 |

| Hydrogen | 12 | 1.008 | 12.096 |

| Oxygen | 3 | 15.999 | 47.997 |

| Total | | Molecular Weight | 228.247 g/mol |

The calculated molecular weight of 4-(Benzyloxy)-2-hydroxybenzaldehyde is approximately 228.25 g/mol . This value is consistent with figures published in chemical databases.[1][2][4][6]

Experimental Protocols

The determination of molecular weight from a known chemical formula is a computational task based on internationally accepted standard atomic weights. Therefore, a direct experimental protocol for its calculation is not applicable.

However, in a laboratory setting, the molecular weight of a compound like 4-(Benzyloxy)-2-hydroxybenzaldehyde can be experimentally verified using techniques such as:

-

Mass Spectrometry: This is a primary technique used to measure the mass-to-charge ratio of ions. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound.

-

Cryoscopy or Ebullioscopy: These colligative property measurements, which involve observing the freezing point depression or boiling point elevation of a solvent upon addition of the solute, can also be used to determine molar mass.

These methods provide experimental validation for the computationally derived molecular weight.

Logical Relationships and Visualizations

Visual diagrams are essential for representing complex systems like signaling pathways or experimental workflows. However, for the fundamental calculation of a compound's molecular weight, such diagrams are not applicable as the process is a direct mathematical calculation based on the compound's atomic composition.

The logical relationship for this calculation is a simple summation, as illustrated in the workflow below.

Caption: Workflow for calculating molecular weight.

References

- 1. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Benzyloxy)-2-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 52085-14-0 CAS MSDS (4-BENZYLOXY-2-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE price,buy 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE - chemicalbook [chemicalbook.com]

The Structural and Conformational Landscape of 4-(Benzyloxy)benzaldehyde: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

4-(Benzyloxy)benzaldehyde, with the chemical formula C₁₄H₁₂O₂, is an aromatic ether and aldehyde that serves as a crucial intermediate in the synthesis of various organic molecules. Its structural scaffold is found in compounds developed for diverse applications, including as potential therapeutics and liquid crystals. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for structure-based drug design, materials science, and synthetic chemistry. This technical guide provides a comprehensive overview of the structural and spectroscopic properties of 4-(benzyloxy)benzaldehyde, supported by detailed experimental data and protocols.

Molecular Structure and Conformation

The molecular architecture of 4-(benzyloxy)benzaldehyde consists of a benzaldehyde moiety linked to a benzyl group through an ether oxygen. This arrangement allows for rotational freedom around several single bonds, leading to various possible conformations. However, single-crystal X-ray diffraction studies have revealed a strong preference for a nearly planar conformation in the solid state.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the molecule's solid-state conformation. The structure of 4-(benzyloxy)benzaldehyde is characterized by an essentially planar arrangement.[1][2] The dihedral angle between the two aromatic rings is minimal, at 5.23 (9)°.[1][2] This planarity is further supported by the torsion angle C13—C8—C2—C7 of -9.2 (3)°.[1] The aldehyde group is also found to be coplanar with the benzaldehyde ring, as indicated by the C10—C11—C14—O2 torsion angle of -6.3 (3)°.[1]

This preferred planar conformation contrasts with some similarly substituted species that exhibit a more twisted structure, highlighting the subtle interplay of electronic and steric effects on molecular conformation.[1] The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds, primarily involving the aldehyde oxygen atom and hydrogen atoms from the methylene group of a neighboring molecule.[1][2]

Table 1: Crystallographic Data for 4-(benzyloxy)benzaldehyde

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight (Mᵣ) | 212.24 | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pna2₁ | [2] |

| a (Å) | 11.4772 (11) | [1] |

| b (Å) | 12.9996 (12) | [1] |

| c (Å) | 7.2032 (6) | [1] |

| Volume (V) (ų) | 1074.71 (17) | [1] |

| Z (molecules/unit cell) | 4 | [1] |

| Temperature (K) | 123 | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [2] |

| Dihedral Angle (rings) (°) | 5.23 (9) | [1][2] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of 4-(benzyloxy)benzaldehyde and are routinely used for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (-CH O) | 9.876 |

| Aromatic (ortho to -CHO) | 7.830 |

| Aromatic (benzyl ring) | 7.35 - 7.42 |

| Aromatic (ortho to -OCH₂) | 7.070 |

| Methylene (-OCH₂ -) | 5.138 |

Table 3: ¹³C NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C HO) | 190.7 |

| Aromatic (C -O) | 163.7 |

| Aromatic (C -CH₂) | 135.9 |

| Aromatic (C -CHO) | 130.1 |

| Aromatic (C H, ortho to -CHO) | 131.9 |

| Aromatic (C H, benzyl) | 128.7, 128.3, 127.2 |

| Aromatic (C H, ortho to -OCH₂) | 115.2 |

| Methylene (-OC H₂-) | 70.2 |

Note: ¹³C NMR data is based on typical values for this compound and may vary slightly based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule based on their characteristic vibrational frequencies.

Table 4: Key FTIR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2950-2850 | Medium |

| Aldehyde C-H Stretch (Fermi resonance) | ~2850, ~2750 | Weak |

| Carbonyl (C=O) Stretch | ~1700-1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Asymmetric C-O-C (Ether) Stretch | ~1250 | Strong |

Experimental Protocols

Detailed and reproducible experimental methods are critical for obtaining high-quality data. The following sections outline standard protocols for the synthesis and characterization of 4-(benzyloxy)benzaldehyde.

Synthesis via Williamson Etherification

A common and efficient method for preparing 4-(benzyloxy)benzaldehyde is the Williamson ether synthesis.[1] This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base.

Protocol:

-

Combine 4-hydroxybenzaldehyde (1.0 eq), benzyl bromide (~1.05 eq), and anhydrous potassium carbonate (~3.5 eq) in ethanol.

-

Reflux the mixture under a nitrogen atmosphere for approximately 14 hours.[1]

-

After cooling, filter the solid potassium carbonate and wash the residue with ethyl acetate.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium chloride solution, 5% sodium hydroxide solution, and distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure, colorless crystals of 4-(benzyloxy)benzaldehyde.[1]

Single-Crystal X-ray Diffraction

Obtaining high-quality crystals from a method like slow evaporation of an ethanol solution is the prerequisite for this analysis.

Protocol:

-

Crystal Selection: A suitable single crystal of the compound is mounted on a goniometer head.

-

Data Collection: Data is collected on a diffractometer, such as an Oxford Diffraction Gemini S, using Mo Kα radiation at a low temperature (e.g., 123 K) to minimize thermal motion.[1]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections (e.g., for Lorentz and polarization effects).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using a full-matrix least-squares method against F².[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although some, like the aldehyde proton, may be refined freely.[1]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

References

An In-depth Technical Guide to the Safe Handling of 4-(Benzyloxy)-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Benzyloxy)-2-hydroxybenzaldehyde (CAS No. 52085-14-0), a chemical intermediate utilized in various research and development applications. Due to the limited availability of specific toxicological and environmental data for this compound, this guide incorporates information from structurally related compounds, such as 4-hydroxybenzaldehyde and benzaldehyde, to provide a thorough overview of potential hazards. All data derived from related compounds is clearly indicated.

Chemical and Physical Properties

4-(Benzyloxy)-2-hydroxybenzaldehyde is a solid at room temperature.[1] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [2] |

| Molecular Weight | 228.24 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 75.0-82.0 °C | [3] |

| Boiling Point | 197 - 199 °C @ 11 mmHg | [4] |

| CAS Number | 52085-14-0 | [2][5] |

Hazard Identification and GHS Classification

4-(Benzyloxy)-2-hydroxybenzaldehyde is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[1] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Signal Word: Warning[1]

Hazard Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [1]* P272: Contaminated work clothing should not be allowed out of the workplace. [1]* P273: Avoid release to the environment. [1]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [1]* P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. [1]* P391: Collect spillage.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Information

Specific quantitative toxicological data for 4-(Benzyloxy)-2-hydroxybenzaldehyde is limited. The primary known hazard is its potential to cause skin sensitization. [1]Information from related compounds is provided for a broader understanding of potential risks.

Acute Toxicity:

-

Oral: For the related compound benzaldehyde, the lethal oral dose in humans is estimated to be 600–900 mg/kg bw in the absence of prompt treatment. [6]An oral LD50 of 1300 mg/kg bw has been established for benzaldehyde in rats. [6]* Dermal: Benzaldehyde is expected to have low acute dermal toxicity. [6]* Inhalation: Inhalation of benzaldehyde vapors can irritate the nose and throat. [7] Skin and Eye Irritation:

-

Contact with benzaldehyde can irritate the skin and eyes. [7]The related compound 4-hydroxybenzaldehyde is also classified as a skin and eye irritant. [8] Sensitization:

-

4-(Benzyloxy)-2-hydroxybenzaldehyde is classified as a skin sensitizer. [1]Repeated exposure may cause a skin rash to develop. [7] Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

There is no data available to classify 4-(Benzyloxy)-2-hydroxybenzaldehyde regarding its carcinogenicity, mutagenicity, or reproductive toxicity.

-

Benzaldehyde may cause mutations, and therefore, contact should be minimized. [7]

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling 4-(Benzyloxy)-2-hydroxybenzaldehyde to determine the appropriate level of personal protection. The following diagram outlines a general PPE selection workflow.

Caption: PPE selection workflow for handling 4-(Benzyloxy)-2-hydroxybenzaldehyde.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. [9]Avoid contact with skin and eyes. [10]Avoid the formation of dust. [10]Wash hands thoroughly after handling. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]Keep away from incompatible materials such as strong oxidizing agents. [10]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wear appropriate PPE and contain the spill using inert absorbent material (e.g., sand, vermiculite).

-

Collection: Carefully collect the absorbed material into a suitable container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10]* Specific Hazards: The substance is combustible. [10]Hazardous combustion products may include carbon monoxide and carbon dioxide. [10]* Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear. [10]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions. [4]* Incompatible Materials: Strong oxidizing agents. [10]* Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide. [10]

Disposal Considerations

Dispose of 4-(Benzyloxy)-2-hydroxybenzaldehyde and its containers in accordance with all applicable local, state, and federal regulations. Do not allow this chemical to enter the environment. [1] The following diagram illustrates a general waste disposal workflow.

Caption: General waste disposal workflow for 4-(Benzyloxy)-2-hydroxybenzaldehyde.

Environmental Information

4-(Benzyloxy)-2-hydroxybenzaldehyde is classified as very toxic to aquatic life with long-lasting effects. [1]Avoid release to the environment. [1]Specific data on its biodegradation and bioaccumulation potential are not readily available. The related compound benzaldehyde is harmful to aquatic organisms. [9]

Exposure Controls and Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for 4-(Benzyloxy)-2-hydroxybenzaldehyde. For the related compound benzaldehyde, some jurisdictions have established OELs, which can serve as a conservative reference:

-

USA (ACGIH TLV-TWA): 2 ppm

-

USA (ACGIH TLV-STEL): 4 ppm

It is crucial to maintain exposures as low as reasonably practicable through the use of engineering controls (e.g., fume hoods) and appropriate work practices.

This technical guide is intended to provide comprehensive safety and handling information for 4-(Benzyloxy)-2-hydroxybenzaldehyde. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before use.

References

- 1. 4-(ベンジルオキシ)-2-ヒドロキシベンズアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. lobachemie.com [lobachemie.com]

- 5. scbt.com [scbt.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. nj.gov [nj.gov]

- 8. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% | Fisher Scientific [fishersci.ca]

- 9. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Material Safety of 4-(Benzyloxy)-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-(Benzyloxy)-2-hydroxybenzaldehyde, a chemical compound utilized in various research and development applications. The following sections detail its physicochemical properties, hazard classifications, handling procedures, and emergency protocols, compiled from multiple safety data sheets and chemical databases.

Physicochemical and Identification Data

For ease of reference and comparison, the key physicochemical and identifying properties of 4-(Benzyloxy)-2-hydroxybenzaldehyde are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-hydroxy-4-(phenylmethoxy)benzaldehyde[1] |

| CAS Number | 52085-14-0[1][2] |

| EC Number | 676-541-7[1] |

| Molecular Formula | C₁₄H₁₂O₃[1][2] |

| Molecular Weight | 228.24 g/mol [1] |

| InChI Key | AMLKEDBYDOCGEG-UHFFFAOYSA-N[1][2] |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O[1] |

| Synonyms | 4-(Benzyloxy)salicylaldehyde, 2-hydroxy-4-(phenylmethoxy)benzaldehyde[1][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid, powder or lumps[2] |

| Appearance | White to cream to yellow to pale brown[2] |

| Melting Point | 75.0 - 82.0 °C[2] |

| Boiling Point | 165 - 175 °C at 1 Torr[3][4] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³[3][4] |

| pKa (Predicted) | 7.80 ± 0.10[3] |

Hazard Identification and Classification

4-(Benzyloxy)-2-hydroxybenzaldehyde is classified as hazardous. The GHS hazard classifications and associated precautionary statements are crucial for safe handling.

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Skin Sensitization | 1 |

| Acute Aquatic Toxicity | 1 |

| Chronic Aquatic Toxicity | 1 |

Source: Sigma-Aldrich[5]

Signal Word: Warning[5]

Hazard Statements:

-

H317: May cause an allergic skin reaction.[5]

-

H410: Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[5]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/ eye protection/ face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[5]

Experimental Protocols

A general synthetic protocol for this compound involves the reaction of 2,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base like sodium bicarbonate in a solvent such as acetonitrile.[3]

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of 4-(Benzyloxy)-2-hydroxybenzaldehyde, from receipt of the material to its disposal.

References

- 1. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]

- 4. 52085-14-0 CAS MSDS (4-BENZYLOXY-2-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(Benzyloxy)-2-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Applications of 4-(Benzyloxy)-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-2-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring a reactive aldehyde group, a hydroxyl group, and a benzyloxy moiety, provides a scaffold for the development of novel therapeutic agents. This technical guide explores the synthesis and diverse applications of 4-(Benzyloxy)-2-hydroxybenzaldehyde and its derivatives, with a focus on their anticancer, neuroprotective, antioxidant, and antimicrobial properties. Detailed experimental protocols, quantitative biological activity data, and visual representations of key mechanisms and workflows are provided to support researchers in their drug discovery and development endeavors.

Introduction

4-(Benzyloxy)-2-hydroxybenzaldehyde, also known as 4-benzyloxysalicylaldehyde, is a synthetic organic compound with the molecular formula C₁₄H₁₂O₃. The presence of the benzyloxy group at the C-4 position and a hydroxyl group at the C-2 position of the benzaldehyde core imparts distinct chemical properties that make it an attractive starting material for medicinal chemists. The aldehyde functionality is a versatile handle for various chemical transformations, including condensations, and the formation of Schiff bases and chalcones, leading to a diverse library of derivatives with significant pharmacological potential. This guide provides a comprehensive review of the current state of research on 4-(Benzyloxy)-2-hydroxybenzaldehyde, highlighting its most promising therapeutic applications.

Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde

The synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde is typically achieved through the selective O-benzylation of 2,4-dihydroxybenzaldehyde. Several protocols have been reported, with variations in the choice of solvent, base, and reaction conditions.

Representative Experimental Protocol for Synthesis

A common and efficient method for the preparation of 4-(Benzyloxy)-2-hydroxybenzaldehyde is outlined below.[1][2]

Materials:

-

2,4-dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Acetone or Acetonitrile

-

Dichloromethane

-

Silica gel for column chromatography

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in acetone or acetonitrile.

-

Add potassium carbonate (1.0-2.2 eq) to the solution and stir the mixture at room temperature.

-

Slowly add benzyl bromide (1.0-1.1 eq) to the reaction mixture.

-

The reaction can be stirred at room temperature for an extended period (e.g., 3 days) or heated to reflux and stirred continuously until the reaction is complete (monitored by TLC).[1][2]

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure (in vacuo).

-

The residual crude product can be purified by column chromatography on silica gel using a suitable eluent such as dichloromethane to yield 4-(Benzyloxy)-2-hydroxybenzaldehyde as a solid.[1]

-

Alternatively, the reaction can be quenched with deionized water and extracted with ethyl acetate. The combined organic phases are then washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.[2]

Workflow for the Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde

Anticancer Applications

Derivatives of 4-(Benzyloxy)-2-hydroxybenzaldehyde have demonstrated significant potential as anticancer agents, particularly against leukemia cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

In Vitro Anticancer Activity

Studies have shown that various benzyloxybenzaldehyde derivatives exhibit potent cytotoxic effects against human leukemia (HL-60) and murine leukemia (WEHI-3) cells.

Table 1: In Vitro Anticancer Activity of Benzyloxybenzaldehyde Derivatives

| Compound ID | Derivative of | Target Cell Line | Activity (IC₅₀ or Effective Conc.) | Reference |

| 1 | 2-(Benzyloxy)benzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |

| 2 | 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |

| 3 | 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |

| 4 | 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |

| 5 | 2-[(3-Methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) | HL-60 | Most potent of the series | [3][4] |

| CCY-1a-E2 | 2-[(3-Methoxybenzyl)oxy]benzaldehyde | WEHI-3 | IC₅₀ = 5 µM | [5] |

| 6 | 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |

| 7 | 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |

Mechanism of Anticancer Action

The anticancer activity of benzyloxybenzaldehyde derivatives is primarily attributed to the induction of apoptosis. This programmed cell death is often mediated through the intrinsic mitochondrial pathway. Key events include the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors, activation of caspases, and subsequent DNA fragmentation.[3][4] Furthermore, these compounds have been observed to cause cell cycle arrest at the G2/M phase.[3][4]

Signaling Pathway for Anticancer Activity of Benzyloxybenzaldehyde Derivatives

Experimental Protocol for Anticancer Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Neuroprotective Applications in Alzheimer's Disease

Derivatives of 4-(Benzyloxy)-2-hydroxybenzaldehyde, particularly chalcones, are being investigated as multifunctional agents for the treatment of Alzheimer's disease. Their therapeutic potential stems from their ability to target multiple pathological aspects of the disease.

The core mechanism of action for these compounds in the context of Alzheimer's disease involves the inhibition of amyloid-beta (Aβ) peptide aggregation and the reduction of oxidative stress.[6] Aβ plaques are a hallmark of Alzheimer's, and their formation is a key neurotoxic event. By preventing the aggregation of Aβ, these derivatives can mitigate neuronal damage. Additionally, their antioxidant properties help to neutralize reactive oxygen species (ROS), which contribute to the neuroinflammatory cascade and neuronal cell death.

Conceptual Pathway for Neuroprotection

Antioxidant Applications

Schiff base derivatives of 4-(Benzyloxy)-2-hydroxybenzaldehyde have been shown to possess significant antioxidant properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

In Vitro Antioxidant Activity

The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Table 2: In Vitro Antioxidant Activity of Schiff Base Derivatives of 4-(Benzyloxy)-2-hydroxybenzaldehyde

| Compound ID | Schiff Base Derivative | IC₅₀ (µM) | Reference |

| 30 | 4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1′-biphenyl]-3-ol | 6.13 | [4] |

| 31 | 6-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methyl-phenol | 5.76 | [4] |

| 32 | 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitro-phenol | 4.98 | [4] |

| 33 | 5-(benzyloxy)-2-(((2-hydroxyphenyl)imino)methyl)phenol | 7.09 | [4] |

| Standard | Ascorbic acid | 1.95 | [4] |

Experimental Protocol for Antioxidant Evaluation (DPPH Assay)

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds and the standard antioxidant.

-

In a 96-well plate, add a specific volume of each concentration of the sample/standard to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Antimicrobial Applications

Chalcone derivatives of 4-(Benzyloxy)-2-hydroxybenzaldehyde are a class of compounds being explored for their antimicrobial properties against a range of pathogenic bacteria and fungi. While specific data for 4-(benzyloxy)-2-hydroxybenzaldehyde-derived chalcones is emerging, the broader class of chalcones has shown promise. The lipophilic nature of these molecules is thought to facilitate their interaction with microbial cell membranes, leading to their antimicrobial effects.

Table 3: Representative Antimicrobial Activity of Chalcone Derivatives

| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |

| Chalcone Derivative | Staphylococcus aureus | 0.4 - 0.6 mg/mL (for some derivatives) | |

| Chalcone Derivative | Bacillus subtilis | 0.4 - 0.6 mg/mL (for some derivatives) | |

| Chalcone Derivative | Escherichia coli | Moderate activity for some derivatives | |

| Chalcone Derivative | Salmonella typhi | Moderate activity for some derivatives |

Note: The presented MIC values are for chalcone derivatives in general and serve as an indication of the potential of this class of compounds. Further research is needed to establish the specific antimicrobial activity of chalcones derived from 4-(Benzyloxy)-2-hydroxybenzaldehyde.

Conclusion